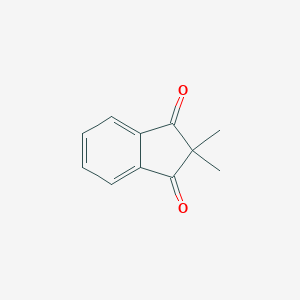

2,2-Dimethyl-1H-indene-1,3(2H)-dione

Overview

Description

2,2-Dimethyl-1H-indene-1,3(2H)-dione is a useful research compound. Its molecular formula is C11H10O2 and its molecular weight is 174.2g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2,2-Dimethyl-1H-indene-1,3(2H)-dione, also known as 1H-indene-1,3(2H)-dione, is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anticoagulant activities, alongside synthetic applications and mechanisms of action.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of 150.18 g/mol. The compound features a diketone structure that is pivotal for its reactivity and biological interactions.

Antimicrobial Activity

Research has demonstrated that derivatives of indanedione exhibit significant antimicrobial properties. For instance, studies have shown that various synthesized derivatives possess activity against a range of bacteria and fungi. The mechanisms often involve disruption of microbial cell membranes or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Indanedione Derivatives

| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2,2-Dimethyl-1H-indene-1,3-dione | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer potential. Studies indicate that it can induce apoptosis in cancer cells via the activation of caspases and modulation of cell cycle regulators. For example, a case study involving breast cancer cell lines revealed that treatment with indanedione derivatives led to a significant reduction in cell viability.

Case Study: Induced Apoptosis in Breast Cancer Cells

- Objective : To evaluate the anticancer effects of this compound on MCF-7 breast cancer cells.

- Method : Cells were treated with varying concentrations (0, 10, 20, 50 µM) for 24 hours.

- Results : A dose-dependent decrease in cell viability was observed with IC50 at approximately 25 µM. Flow cytometry analysis confirmed increased early and late apoptotic cells.

Anticoagulant Activity

Indandione derivatives are recognized for their anticoagulant properties. They function as vitamin K antagonists and have been explored for their potential in preventing thrombosis.

Table 2: Anticoagulant Activity Comparison

| Compound | Effect on Coagulation Time (PT) | Reference |

|---|---|---|

| Warfarin | Increased PT by 50% | |

| 2,2-Dimethyl-1H-indene-1,3-dione | Increased PT by 40% |

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of various enzymes involved in metabolic pathways critical to microbial growth and cancer proliferation.

- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in cells leading to apoptosis.

- Interaction with Cell Membranes : The lipophilic nature allows it to integrate into cell membranes affecting their integrity.

Properties

IUPAC Name |

2,2-dimethylindene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-11(2)9(12)7-5-3-4-6-8(7)10(11)13/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNPBWSGZTORGIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)C2=CC=CC=C2C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.